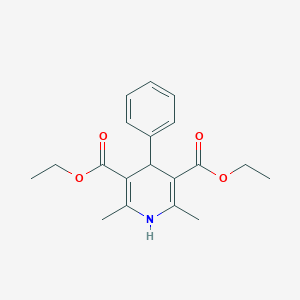

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11,17,20H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZSDRXKLXBRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151399 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165-06-6 | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 63467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1165-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL 4-PHENYL-1,4-DIHYDRO-2,6-LUTIDINE-3,5-DICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E97NK89OBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate: Synthesis, Structure, and Pharmacological Significance

This guide provides a comprehensive technical overview of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a prominent member of the 1,4-dihydropyridine (DHP) class of organic compounds. DHPs are a cornerstone in medicinal chemistry, renowned for their profound impact on cardiovascular therapies.[1] This document will delve into the precise nomenclature and structural attributes of the title compound, detail its classic and modern synthetic methodologies, and explore its pharmacological relevance, offering valuable insights for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2] This systematic name precisely describes its molecular architecture.

The core of the molecule is a 1,4-dihydropyridine ring, a six-membered heterocyclic system containing one nitrogen atom and two double bonds. The substituents are specified as follows:

-

2,6-dimethyl : Two methyl groups are attached to the carbon atoms at positions 2 and 6 of the dihydropyridine ring.

-

4-phenyl : A phenyl group is attached to the carbon atom at position 4.

-

3,5-dicarboxylate : Two carboxylate groups are present at positions 3 and 5.

-

diethyl : These carboxylate groups are esterified with ethanol, forming ethyl esters.

The dihydropyridine ring typically adopts a flattened boat conformation.[3][4] The orientation of the phenyl ring relative to the dihydropyridine core is a critical determinant of its biological activity.

Caption: Chemical structure of this compound.

Synthesis: The Hantzsch Dihydropyridine Synthesis

The most fundamental and widely employed method for synthesizing this class of compounds is the Hantzsch dihydropyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881.[5][6] This multi-component reaction offers a straightforward route to the 1,4-dihydropyridine scaffold.[7]

The classical Hantzsch synthesis involves the one-pot condensation of an aldehyde (benzaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[5]

Reaction Scheme: Benzaldehyde + 2 Ethyl Acetoacetate + NH₃ → this compound + 2 H₂O

The underlying mechanism of the Hantzsch synthesis is a cascade of reactions:

-

Knoevenagel Condensation : One equivalent of the β-ketoester (ethyl acetoacetate) reacts with the aldehyde (benzaldehyde) to form an α,β-unsaturated carbonyl intermediate.[7]

-

Enamine Formation : The second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[7]

-

Michael Addition : The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.

-

Cyclization and Dehydration : The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine product.[7]

Caption: Workflow of the Hantzsch Dihydropyridine Synthesis.

Experimental Protocol: Classical Hantzsch Synthesis

The following protocol is a representative example for the synthesis of the title compound.

Materials:

Procedure:

-

In a suitable reaction flask, combine equimolar amounts of benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate.[3][4]

-

Stir the mixture at room temperature. The reaction is often carried out without a solvent, but ethanol can be used.[8]

-

Continue stirring for a period of 3 hours to allow for the completion of the reaction.[3][4]

-

The crude product, which often precipitates from the reaction mixture, is collected by filtration.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound as a crystalline solid.[3][4]

Note on Modern Methodologies: While the classical Hantzsch reaction is robust, it can suffer from long reaction times and harsh conditions.[5][8] Modern variations have been developed to improve yields and reaction efficiency, including the use of microwave irradiation, ultrasonic irradiation, and various catalysts, as well as performing the reaction in aqueous micelles.[5][6] Some procedures have been developed that are catalyst-free and solvent-free, aligning with the principles of green chemistry.[8]

Pharmacological Significance and Mechanism of Action

1,4-Dihydropyridines are a critically important class of drugs, primarily known for their activity as L-type calcium channel blockers.[9] This class of drugs has seen widespread use in the treatment of cardiovascular diseases, including hypertension and angina.[1][10] While the title compound itself is a parent structure for many pharmaceutical drugs, its derivatives are the active pharmaceutical ingredients. Notable examples of drugs based on the 1,4-dihydropyridine scaffold include nifedipine, amlodipine, and felodipine.[7]

The pharmacological effects of 1,4-dihydropyridines stem from their ability to modulate the influx of calcium ions into cells.[9] L-type voltage-gated calcium channels are crucial for controlling heart contractility and vascular tone.[9] By blocking these channels, 1,4-dihydropyridines lead to vasodilation, a reduction in blood pressure, and a decrease in cardiac workload.

Caption: Mechanism of action for 1,4-dihydropyridine calcium channel blockers.

Beyond their established role as calcium channel blockers, research has revealed a broader spectrum of biological activities for 1,4-dihydropyridine derivatives, including antibacterial, anticancer, antioxidant, and neuroprotective properties.[1][10][11][12] This highlights the versatility of the 1,4-dihydropyridine scaffold as a privileged structure in drug discovery.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its identification and quality control.

| Property | Value |

| Molecular Formula | C₁₉H₂₃NO₄ |

| Molecular Weight | 329.39 g/mol |

| Appearance | Yellow crystalline solid[3][4] |

| CAS Number | 1165-06-6[2][13] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the NH proton of the dihydropyridine ring, the methine proton at the 4-position, the protons of the two ethyl ester groups, and the protons of the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the dihydropyridine and phenyl rings, and the carbons of the ethyl and methyl substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ester groups, and C=C stretching of the aromatic and dihydropyridine rings.[14][15]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

This compound stands as a foundational molecule in the study and development of 1,4-dihydropyridine-based pharmaceuticals. Its straightforward synthesis via the Hantzsch reaction, coupled with the profound pharmacological importance of its derivatives, ensures its continued relevance in medicinal chemistry and drug discovery. A comprehensive understanding of its synthesis, structure, and biological context is paramount for researchers and scientists working to innovate within this vital class of therapeutic agents. The ongoing exploration of novel synthetic routes and the diverse biological activities of its analogues promise to further expand the therapeutic utility of the 1,4-dihydropyridine scaffold.[16]

References

-

Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

-

Wang, L., et al. (2007). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry, 9(5), 453-456. Available from: [Link]

-

Sica, D. A. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. Current Hypertension Reviews, 8(3), 163-172. Available from: [Link]

-

Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. Available from: [Link]

-

de la Cruz, P., et al. (2000). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 5(1), 14-26. Available from: [Link]

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Bai, M. S., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o799. Available from: [Link]

-

Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-Reviews in Medicinal Chemistry, 14(3), 282-290. Available from: [Link]

-

da Silva Lago, A. F., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry, 27(18), 1567-1610. Available from: [Link]

-

Parthiban, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Molecular Diversity, 26(5), 2911-2947. Available from: [Link]

-

Bai, M. S., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o799. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Available from: [Link]

-

Khan, K. M., et al. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. European journal of medicinal chemistry, 95, 199–209. Available from: [Link]

Sources

- 1. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C19H23NO4 | CID 14420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 13. Diethyl2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 1165-06-6 [chemicalbook.com]

- 14. Diethyl2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate(1165-06-6) IR Spectrum [m.chemicalbook.com]

- 15. jocpr.com [jocpr.com]

- 16. Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Calcium Channel Blockers: A Technical Guide to Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. This pivotal molecule, a classic example of the Hantzsch ester, forms the structural basis for a significant class of calcium channel blockers and continues to be a subject of academic and industrial research.

Introduction: A Molecule of Significant Pharmacological Heritage

This compound, identified by the CAS Number 1165-06-6 , is a pyridine derivative that has garnered substantial interest in medicinal chemistry.[1][2][3] Its 1,4-dihydropyridine core is the key pharmacophore responsible for its biological activity, primarily as a modulator of L-type calcium channels.[4] The presence of this scaffold in numerous approved pharmaceuticals underscores its therapeutic importance.[5] This guide will delve into the synthesis, physicochemical properties, and pharmacological context of this foundational compound, providing both theoretical understanding and practical protocols.

Synthesis: The Elegant and Enduring Hantzsch Pyridine Synthesis

The most common and historically significant method for synthesizing this compound is the Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881.[6][7] This multi-component reaction is lauded for its efficiency in constructing the dihydropyridine ring in a single step.[6][7]

The reaction involves the condensation of an aldehyde (benzaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen donor (ammonia or ammonium acetate).[4][7] The initial product is the 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine, with the driving force being aromatization.[7]

Reaction Mechanism: A Stepwise Exploration

The mechanism of the Hantzsch synthesis is a well-studied cascade of classical organic reactions. It is generally understood to proceed through the following key steps:

-

Knoevenagel Condensation: One equivalent of ethyl acetoacetate reacts with benzaldehyde to form an α,β-unsaturated carbonyl intermediate.[4]

-

Enamine Formation: A second equivalent of ethyl acetoacetate reacts with ammonia to generate a β-enamino ester.[4]

-

Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[4]

-

Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.[4]

Sources

- 1. Diethyl2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate|1165-06-6|lookchem [lookchem.com]

- 2. Diethyl2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 1165-06-6 [chemicalbook.com]

- 3. chem-contract.com [chem-contract.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. dovepress.com [dovepress.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This guide provides a comprehensive technical overview of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a prototypical member of the pharmacologically significant 1,4-dihydropyridine (DHP) class of molecules. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, analytical validation, and the foundational principles of its biological activity.

Core Molecular Structure and Stereochemistry

This compound, with the chemical formula C₁₉H₂₃NO₄ and a molecular weight of 329.39 g/mol , is a cornerstone molecule for understanding the structure-activity relationships of L-type calcium channel modulators.[1][2][3]

Key Structural Features:

-

1,4-Dihydropyridine Ring: A non-aromatic, puckered six-membered nitrogen-containing heterocycle. X-ray crystallography data reveals that this ring adopts a flattened boat conformation.[2] This conformation is crucial for its interaction with the L-type calcium channel.

-

C4-Phenyl Group: An unsubstituted phenyl ring at the 4-position of the DHP ring. The orientation of this group is a key determinant of activity. In the solid state, the plane of the phenyl ring is nearly perpendicular to the base of the dihydropyridine ring, with a dihedral angle of approximately 88.78°.[2]

-

C3 and C5 Diethyl Dicarboxylate Groups: These ester functionalities are essential for the molecule's interaction with the receptor binding site.

-

C2 and C6 Methyl Groups: These small alkyl groups contribute to the overall steric and electronic profile of the molecule.

The molecule possesses a stereocenter at the C4 position, meaning it can exist as a racemic mixture of two enantiomers. The biological activity of many 1,4-dihydropyridines is highly stereoselective.

Crystallographic Data Summary

The crystal structure of this compound has been well-characterized.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| a (Å) | 9.7502 (12) | [2] |

| b (Å) | 7.3854 (9) | [2] |

| c (Å) | 24.326 (2) | [2] |

| β (°) | 92.567 (1) | [2] |

| Volume (ų) | 1749.9 (3) | [2] |

| Z | 4 | [2] |

Synthesis and Purification

The classical and most efficient method for synthesizing this and related 1,4-dihydropyridines is the Hantzsch Dihydropyridine Synthesis . This is a multi-component reaction that, in this case, involves the one-pot condensation of benzaldehyde, two equivalents of ethyl acetoacetate, and an ammonia source.[4]

Sources

- 1. This compound | C19H23NO4 | CID 14420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Diethyl2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 1165-06-6 [chemicalbook.com]

Physical and chemical properties of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a prominent member of the Hantzsch ester family of 1,4-dihydropyridines. This document delves into its synthesis, structural characteristics, spectroscopic signature, and key chemical reactions, offering valuable insights for professionals in chemical research and pharmaceutical development.

Introduction and Nomenclature

This compound, often referred to as a Hantzsch dihydropyridine, is a significant organic compound due to its structural similarity to the NADH coenzyme family.[1] This structural motif is the foundation for a class of L-type calcium channel blockers used in the management of hypertension.[2] The title compound serves as a valuable scaffold in medicinal chemistry and a model compound for studying the reactivity of 1,4-dihydropyridines.

Systematic Name: this compound[3]

Common Synonyms:

-

1,4-Dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester[3]

-

Hantzsch Ester analogue

CAS Registry Number: 1165-06-6[3][4]

Synthesis: The Hantzsch Dihydropyridine Synthesis

The most prevalent and efficient method for the preparation of this compound is the Hantzsch dihydropyridine synthesis.[1][5] This one-pot multicomponent reaction involves the condensation of an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen source, typically ammonia or an ammonium salt like ammonium bicarbonate.[6][7][8]

The mechanism of the Hantzsch synthesis is a well-established sequence of reactions:

-

Knoevenagel Condensation: One equivalent of ethyl acetoacetate reacts with benzaldehyde to form an α,β-unsaturated carbonyl intermediate.

-

Enamine Formation: A second equivalent of ethyl acetoacetate reacts with ammonia to generate a β-enamino ester.

-

Michael Addition: The α,β-unsaturated carbonyl compound undergoes a Michael addition with the enamine.

-

Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.[5]

Caption: The Hantzsch synthesis workflow.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from literature procedures.[7][8]

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Ammonium bicarbonate (NH₄HCO₃)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium bicarbonate (1 equivalent).

-

Add ethanol as a solvent to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (reflux) for a specified period (e.g., 3 hours).[7]

-

Upon completion of the reaction, the crude product often precipitates from the solution.

-

Collect the solid product by filtration and wash it with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified this compound as a yellow crystalline solid.[7][8]

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃NO₄ | [3][7] |

| Molecular Weight | 329.39 g/mol | [9] |

| Appearance | Yellow crystalline solid | [7][8] |

| Melting Point | 156-157 °C | [10] |

| Solubility | Soluble in ethanol and other organic solvents. | Inferred from recrystallization procedures.[7][8] |

Spectroscopic and Structural Characterization

The structure of this compound has been extensively characterized using various spectroscopic techniques and X-ray crystallography.

Spectroscopic Data

| Technique | Key Features and Observed Values | Source |

| ¹H NMR | Signals corresponding to the NH proton (~8.79 ppm), aromatic protons of the phenyl group (~7.08-7.20 ppm), the C4-H proton (~4.87 ppm), the methylene protons of the ethyl groups (~3.99 ppm), the methyl protons at C2 and C6 (~2.26 ppm), and the methyl protons of the ethyl groups (~1.12 ppm). | [10] |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups (~166.9 ppm), carbons of the phenyl ring (~125.8-148.2 ppm), carbons of the dihydropyridine ring, and the aliphatic carbons of the methyl and ethyl groups. | [10] |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (~3339 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~2920-3034 cm⁻¹), and C=O stretching of the ester groups (~1682-1735 cm⁻¹). | [10][11] |

| Mass Spectrometry (MS) | The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns. | [3] |

Crystal Structure

X-ray crystallographic studies have revealed the three-dimensional structure of this compound.[7][8] The dihydropyridine ring adopts a flattened boat conformation. The phenyl ring at the C4 position is oriented nearly perpendicular to the plane of the dihydropyridine ring.[7][8] The crystal packing is stabilized by intermolecular hydrogen bonds, particularly between the N-H group of one molecule and a carbonyl oxygen of an adjacent molecule.[7][8]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the dihydropyridine ring, which can act as a reducing agent.

Oxidation to Pyridine

The most characteristic reaction of 1,4-dihydropyridines is their facile oxidation to the corresponding aromatic pyridine derivatives.[2][12] This oxidation involves the loss of two hydrogen atoms from the dihydropyridine ring, leading to the formation of a stable aromatic system. This reaction is of significant interest as it mimics the in vivo oxidation of NADH.[1] The oxidation product of the title compound is Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.[13]

Caption: Oxidation of the 1,4-dihydropyridine to the corresponding pyridine.

Radical Scavenging Activity

1,4-Dihydropyridine derivatives have been shown to react with various radical species, including alkylperoxyl radicals.[13][14] This reactivity underscores their potential as antioxidants. The mechanism often involves the transfer of a hydrogen atom from the N1 position of the dihydropyridine ring to the radical, resulting in the formation of the corresponding pyridine derivative.[13]

Conclusion

This compound is a fundamentally important molecule in organic and medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, coupled with its rich chemical reactivity, makes it an invaluable tool for researchers. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for its effective application in the development of novel therapeutic agents and for advancing our knowledge of bio-reductive processes.

References

-

Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

Reactivity of 1,4-dihydropyridines toward alkyl, alkylperoxyl radicals, and ABTS radical cation - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

1,4-Dihydropyridine - Wikipedia. (2023, December 1). Retrieved January 7, 2026, from [Link]

-

Bai, M.-S., Chen, Y.-Y., Niu, D.-L., & Peng, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o799. [Link]

-

This compound - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

1,4-Dihydropyridines: Reactivity of Nitrosoaryl and Nitroaryl Derivatives with Alkylperoxyl Radicals and ABTS Radical Cation - ResearchGate. (2008, January 1). Retrieved January 7, 2026, from [Link]

-

Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

(PDF) this compound - ResearchGate. (2009, April 1). Retrieved January 7, 2026, from [Link]

-

Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives - JOCPR. (n.d.). Retrieved January 7, 2026, from [Link]

-

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Diethyl 2,6-Dimethyl-4-Phenylpyridine-3,5-Dicarboxylate | C19H21NO4 | CID 629929. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase - PubMed. (2015, May 5). Retrieved January 7, 2026, from [Link]

-

Evaluation of the reaction mechanism between 1,4- dihydropyridines and α,β-unsaturated nitriles | ChemRxiv. (n.d.). Retrieved January 7, 2026, from [Link]

-

Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. (n.d.). Retrieved January 7, 2026, from [Link]

-

(PDF) Diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine-3,5-dicarboxylate - ResearchGate. (2004, January 1). Retrieved January 7, 2026, from [Link]

-

Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives - international journal of research culture society. (n.d.). Retrieved January 7, 2026, from [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound | Tetrahedron. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 1,4-Dihydropyridine - Wikipedia [en.wikipedia.org]

- 3. This compound | C19H23NO4 | CID 14420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 1165-06-6 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diethyl2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate CAS#: 1165-06-6 [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. jocpr.com [jocpr.com]

- 12. Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactivity of 1,4-dihydropyridines toward alkyl, alkylperoxyl radicals, and ABTS radical cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Hantzsch Synthesis of 1,4-Dihydropyridines: A Mechanistic and Practical Guide

Introduction: The Enduring Legacy of the Hantzsch Synthesis

First reported by Arthur Rudolf Hantzsch in 1881, the Hantzsch synthesis is a cornerstone multicomponent reaction for creating 1,4-dihydropyridines (1,4-DHPs) and their corresponding oxidized pyridine analogues.[1][2] This one-pot condensation, typically involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source, has demonstrated remarkable versatility and efficiency, solidifying its place in the canon of heterocyclic chemistry.[1][3][4]

The significance of the 1,4-DHP scaffold cannot be overstated, particularly in the realm of medicinal chemistry. These compounds are famously recognized as a critical class of L-type calcium channel blockers, leading to the development of blockbuster drugs such as nifedipine, amlodipine, and felodipine for the treatment of hypertension and angina.[5][6][7] Beyond their cardiovascular applications, 1,4-DHP derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anticonvulsant properties.[6][7][8][9] This guide provides an in-depth exploration of the reaction mechanism, a field-proven experimental protocol, and a comparative analysis of catalytic systems to empower researchers in drug discovery and chemical synthesis.

Part 1: The Core Reaction Mechanism

The Hantzsch synthesis is a sophisticated sequence of classical organic reactions converging to form the dihydropyridine ring. While several pathways have been proposed, extensive studies, including NMR and mass spectrometry analyses, have elucidated a primary route involving two key intermediates.[1][10][11] The reaction elegantly orchestrates a Knoevenagel condensation, enamine formation, a Michael addition, and a final cyclization/dehydration cascade.

The generally accepted mechanism proceeds as follows:

-

Formation of Key Intermediates: The reaction initiates with the formation of two crucial building blocks in parallel.

-

Knoevenagel Condensation: One equivalent of the β-ketoester (e.g., ethyl acetoacetate) reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound, often referred to as a chalcone-type intermediate.[4][5][12] This step is a nucleophilic addition to the carbonyl followed by dehydration.[13]

-

Enamine Formation: Concurrently, a second equivalent of the β-ketoester condenses with ammonia (typically from ammonium acetate) to generate a vinylogous amide, more commonly known as an enamine.[4][5][10]

-

-

Michael Addition: The crux of the synthesis involves the conjugate addition (Michael addition) of the enamine nucleophile to the α,β-unsaturated carbonyl compound formed in the Knoevenagel step.[5] This critical carbon-carbon bond-forming reaction links the two fragments and creates a 1,5-dicarbonyl intermediate.

-

Cyclization and Dehydration: The newly formed 1,5-dicarbonyl intermediate undergoes a rapid intramolecular cyclization. The amino group attacks one of the carbonyl carbons, followed by the elimination of a water molecule to yield the stable 1,4-dihydropyridine ring system.[5]

The driving force for the final step is the formation of a thermodynamically stable, conjugated cyclic system.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the Hantzsch synthesis, detailing the progression from starting materials to the final 1,4-dihydropyridine product.

Caption: Reaction pathway of the Hantzsch 1,4-Dihydropyridine Synthesis.

Part 2: Experimental Protocol and Process Validation

Trustworthiness in synthesis is achieved through robust and reproducible protocols. The following procedure is a well-established method for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a classic Hantzsch product.

Standard Protocol: Synthesis in Aqueous Medium

This protocol is adapted from a green chemistry approach that utilizes water as a solvent, eliminating the need for organic solvents and external catalysts.[14]

Materials:

-

Benzaldehyde (1 mmol, 106 mg)

-

Ethyl acetoacetate (2 mmol, 260 mg)

-

Ammonium carbonate (1 mmol, 96 mg)

-

Deionized Water (2-3 mL)

-

Sealed tube reactor

Procedure:

-

Charging the Reactor: To a sealable tube reactor, add benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol).

-

Adding Solvent: Add 2-3 mL of deionized water to the mixture.

-

Sealing and Heating: Securely seal the reactor. Place the vessel in a preheated oil bath or heating block at 70–75 °C.

-

Reaction: Stir the mixture vigorously at this temperature for the required time (typically monitored by TLC for completion, often several hours).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Allow the mixture to stand overnight to facilitate complete precipitation of the product.

-

Filtration: Collect the solid product by simple filtration (e.g., using a Büchner funnel). Wash the solid with cold water.

-

Drying: Dry the isolated solid product. The purity is often high enough for many applications, but recrystallization from ethanol can be performed if necessary.

Self-Validation: The integrity of this protocol lies in its simplicity and the physical properties of the product. The 1,4-DHP product is typically a crystalline solid with low solubility in the aqueous reaction medium, especially upon cooling.[14] This characteristic provides an inherent self-purification step, as the product precipitates while unreacted starting materials and intermediates remain largely in solution. Final validation and characterization are confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination, which should align with literature values.

Part 3: Catalyst and Condition Optimization

While the classical Hantzsch synthesis can proceed without a catalyst, particularly with elevated temperatures, the reaction often suffers from long reaction times and moderate yields.[1][14] Modern advancements have focused on catalysis and alternative energy sources to improve efficiency and align with green chemistry principles.[1]

The choice of catalyst is a critical experimental decision that directly impacts reaction rate, yield, and conditions. Catalysts, typically Brønsted or Lewis acids, function by activating the aldehyde's carbonyl group towards nucleophilic attack, thereby accelerating the Knoevenagel condensation step.[15]

Comparative Data on Catalytic Systems

The following table summarizes the performance of various catalysts for the model synthesis of this compound. This data provides a clear rationale for catalyst selection based on desired outcomes like reaction time and yield.

| Catalyst | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | NH₄OAc | Ethanol | Reflux | 8 | 65 | [15] |

| p-TSA | NH₄OH | Ethanol | Reflux | 6 | 82 | [15] |

| Tannic Acid | NH₄OAc | H₂O | 80 | 1 | 94 | [15] |

| Fe₃O₄@SiO₂-SO₃H | NH₄OAc | Ethanol | 60 | 0.5 | 96 | [15] |

| UiO-66-NH₂ | NH₄OAc | Ethanol | Room Temp. | 0.5 | 98 | [15] |

Field-Proven Insights:

-

Expertise: The data clearly demonstrates that catalyzed reactions significantly outperform the uncatalyzed process.[15] Simple Brønsted acids like p-toluenesulfonic acid (p-TSA) offer a marked improvement.

-

Authoritativeness: The trend towards heterogeneous and green catalysts is evident. Modern catalysts like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and metal-organic frameworks (UiO-66-NH₂) provide exceptional yields in dramatically shorter times and under milder conditions, often at or near room temperature.[15] These catalysts also offer the advantage of easy recovery and reusability, enhancing the environmental friendliness of the synthesis.

-

Trustworthiness: The use of water as a solvent, as seen with tannic acid, or solvent-free conditions, often facilitated by microwave irradiation, represents a significant advancement in sustainable chemistry.[1][14][15] These methods often lead to high atom economy and reduce hazardous waste.[5]

Conclusion

The Hantzsch synthesis of 1,4-dihydropyridines remains a powerful and relevant tool in modern organic and medicinal chemistry. Its ability to construct complex, biologically active scaffolds from simple, readily available precursors in a single pot is a testament to its enduring utility. By understanding the core mechanism, leveraging robust protocols, and making informed choices regarding catalysts and reaction conditions, researchers can effectively harness this classic reaction for the development of novel therapeutics and functional materials.

References

- Hantzsch pyridine synthesis. Google Vertex AI Search.

- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.

- Hantzsch pyridine synthesis. Wikipedia.

- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.

- A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis. Benchchem.

- Wang, L., et al. (2015). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. RSC Advances, 5(11), 8145-8149.

- Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D.

- Kumar, A., & Maurya, R. A. (2008). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Letters in Organic Chemistry, 5(5), 374-377.

- Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-reviews in medicinal chemistry, 14(3), 282-290.

- Synthesis and significance of 1,4-dihydropyridine drug analogs. (2024). Google Vertex AI Search.

- Hantzsch Dihydropyridine Synthesis. Thermo Fisher Scientific.

- Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. ACS Publications.

- 1, 4-Dihydropyridines: a class of pharmacologically important molecules. PubMed.

- A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021). MDPI.

- Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis.

- Knoevenagel condensation. Wikipedia.

- Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.

- Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. National Institutes of Health.

- Hantzsch pyridine synthesis | Request PDF. ResearchGate.

Sources

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Synthesis and significance of 1,4-dihydropyridine drug analogs. [wisdomlib.org]

- 9. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. chemtube3d.com [chemtube3d.com]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data for Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Introduction

This compound is a prominent member of the 1,4-dihydropyridine (DHP) class of organic compounds. DHPs are of significant interest in medicinal chemistry and drug development, most notably as L-type calcium channel blockers used in the treatment of hypertension. The precise molecular structure and purity of these compounds are paramount to their biological activity and safety. Therefore, rigorous spectroscopic analysis is a critical and non-negotiable step in their synthesis and quality control.

This technical guide serves as an authoritative resource for researchers, scientists, and drug development professionals, providing a detailed examination of the key spectroscopic data used to identify and characterize this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the rationale behind peak assignments and providing context through established experimental protocols.

Molecular Structure and Synthesis Overview

The title compound, with the molecular formula C₁₉H₂₃NO₄ and a molecular weight of 329.39 g/mol , is typically synthesized via the Hantzsch pyridine synthesis.[1][2][3] This one-pot condensation reaction involves the combination of an aldehyde (benzaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate), and an ammonia source (such as ammonium hydroxide or ammonium bicarbonate).[1][4]

The structural integrity of the resulting molecule is confirmed through the combination of spectroscopic methods detailed below.

Caption: Hantzsch Synthesis Workflow.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the number of different types of protons, their electronic environments, and their proximity to one another.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often used due to its ability to dissolve a wide range of compounds and its solvent peak does not obscure key signals.[5]

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a standard pulse sequence, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Interpretation and Analysis

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts (δ) are indicative of the local electronic environment of the protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| 8.79 | Singlet | 1H | - | NH | The proton on the nitrogen is deshielded and appears as a singlet as it has no adjacent protons to couple with. Its chemical shift can be variable and is solvent-dependent. |

| 7.20 - 7.08 | Multiplet | 5H | 7.6 | Phenyl-H | These protons on the C4-phenyl ring appear in the characteristic aromatic region. The multiplet arises from complex coupling between the ortho, meta, and para protons. |

| 4.87 | Singlet | 1H | - | C4-H | This proton is attached to the stereocenter at the C4 position. It is a singlet because it has no neighboring protons on adjacent carbons to couple with. |

| 3.99 | Quartet | 4H | 7.0 | -O-CH₂ -CH₃ | The methylene protons of the two equivalent ethyl ester groups are split into a quartet by the three protons of the adjacent methyl group (n+1 rule, 3+1=4). |

| 2.26 | Singlet | 6H | - | C2, C6 -CH₃ | The methyl groups at the C2 and C6 positions are equivalent and appear as a sharp singlet. They are attached to quaternary carbons and thus have no protons to couple with. |

| 1.12 | Triplet | 6H | 7.0 | -O-CH₂-CH₃ | The terminal methyl protons of the two equivalent ethyl ester groups are split into a triplet by the two protons of the adjacent methylene group (n+1 rule, 2+1=3). |

Spectroscopic data obtained in DMSO-d₆ at 400 MHz.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in a molecule and information about their chemical environment.

Experimental Protocol: Data Acquisition

The sample preparation and instrumentation are identical to that of ¹H NMR. ¹³C NMR experiments typically require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Analysis

Each unique carbon atom in the molecule gives rise to a distinct signal.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 166.9 | C =O | The carbonyl carbons of the ester groups are highly deshielded and appear at the lowest field. |

| 148.2 | Phenyl C (quaternary) | The carbon of the phenyl ring directly attached to the dihydropyridine ring. |

| 145.3 | C 2, C 6 | The sp² hybridized carbons of the dihydropyridine ring attached to the methyl groups. |

| 127.8, 127.3, 125.8 | Phenyl C H | The sp² hybridized carbons of the phenyl ring bearing protons. |

| 101.9 | C 3, C 5 | The sp² hybridized carbons of the dihydropyridine ring attached to the ester groups. |

| 59.0 | -O-C H₂-CH₃ | The sp³ hybridized methylene carbons of the ethyl ester groups. |

| 38.9 | C 4 | The sp³ hybridized carbon at the C4 position, attached to the phenyl ring. |

| 18.2 | C2, C6 -C H₃ | The sp³ hybridized methyl carbons at the C2 and C6 positions. |

| 14.1 | -O-CH₂-C H₃ | The sp³ hybridized terminal methyl carbons of the ethyl ester groups. |

Spectroscopic data obtained in DMSO-d₆ at 100 MHz.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Data Acquisition

-

Sample Preparation: The spectrum is typically acquired using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For ATR, a small amount of the solid sample is placed directly on the crystal.

-

Data Acquisition: The sample is scanned with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).

Data Interpretation and Analysis

The presence of characteristic absorption bands confirms the major functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3339 | N-H Stretch | Dihydropyridine N-H |

| 2954, 2920 | C-H Stretch | Aliphatic C-H (methyl and methylene groups) |

| 1682 | C=O Stretch | Ester Carbonyl |

| 1735 | C=C Stretch | Dihydropyridine C=C |

Data acquired via Attenuated Total Reflectance (ATR).[5] The strong absorption at 1682 cm⁻¹ is a definitive indicator of the ester carbonyl groups, while the peak at 3339 cm⁻¹ confirms the N-H bond of the dihydropyridine ring.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight, which is crucial for confirming the molecular formula.

Experimental Protocol: Data Acquisition

A common technique is introducing the sample into a mass spectrometer using an electrospray ionization (ESI) source, which is a soft ionization method that typically keeps the molecule intact, allowing for the observation of the molecular ion.

Data Interpretation and Analysis

The primary piece of information is the molecular ion peak.

-

Molecular Formula: C₁₉H₂₃NO₄

-

Calculated Molecular Weight: 329.16 g/mol

-

Observed Molecular Ion Peak [M+H]⁺: 330.17 g/mol (protonated molecule)

The mass spectrum will show a base peak corresponding to the most stable fragment ion. While detailed fragmentation can be complex, the observation of the correct molecular ion peak is the most critical piece of data for confirming the identity of the compound.[6]

Caption: Plausible Mass Spectrometry Fragmentation Pathways.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the proton and carbon skeletons, respectively. IR spectroscopy confirms the presence of essential N-H and C=O functional groups, and mass spectrometry validates the molecular weight and formula. This comprehensive spectroscopic profile is indispensable for ensuring the identity, purity, and quality of the compound in research and pharmaceutical applications.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]

-

Bai, M.-S., Chen, Y.-Y., Niu, D.-L., & Peng, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o799. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Retrieved from [Link]

-

Bai, M.-S., Chen, Y.-Y., Niu, D.-L., & Peng, L. (2009). Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o799. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2,6-Dimethyl-4-Phenylpyridine-3,5-Dicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl 2,6-dimethyl-4-ethylpyridine-3.5-dicarboxylate - Optional[13C NMR]. Retrieved from [Link]

Sources

- 1. Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ijrcs.org [ijrcs.org]

- 5. rsc.org [rsc.org]

- 6. This compound | C19H23NO4 | CID 14420 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the ¹H NMR Spectrum of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Introduction: The Significance of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and the Role of NMR

This compound, a prominent member of the Hantzsch ester family of 1,4-dihydropyridines (1,4-DHPs), stands as a cornerstone in medicinal and synthetic organic chemistry.[1][2] These compounds are renowned for their role as calcium channel blockers, forming the basis for numerous cardiovascular drugs.[1] The precise molecular structure, including stereochemistry and conformation, is paramount to their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the structural elucidation and quality control of such pharmaceutical compounds.[3][4] Its ability to provide detailed information about the chemical environment of individual protons and carbons allows for unambiguous confirmation of the molecular identity and the detection of trace impurities.[5] This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into spectral interpretation, experimental considerations, and advanced analytical techniques.

Molecular Structure and Proton Environments

A thorough understanding of the ¹H NMR spectrum begins with a clear depiction of the molecule's structure and the distinct proton environments. The numbering scheme presented below will be used for spectral assignments throughout this guide.

Caption: Molecular structure and proton designations for this compound.

Theoretical ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this molecule is highly characteristic. The expected signals, their chemical shifts (δ), multiplicities, and the underlying reasons for these observations are detailed below. The chemical shifts are solvent-dependent; typical values in both deuterated chloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are provided.

| Proton Designation | Expected δ (ppm) in CDCl₃ | Expected δ (ppm) in DMSO-d₆ | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| N1-H | ~5.7 - 6.1 | ~8.7 - 8.8 | Singlet (broad) | 1H | The N-H proton is deshielded due to the electronegativity of the nitrogen atom and its position within the dihydropyridine ring. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. In the more polar, hydrogen-bond accepting solvent DMSO-d₆, the chemical shift is significantly further downfield. |

| C4-H | ~4.9 - 5.1 | ~4.8 - 4.9 | Singlet | 1H | This methine proton is situated at a chiral center and is adjacent to the phenyl ring and the double bonds of the dihydropyridine ring. Its chemical shift is influenced by the anisotropy of the phenyl ring. It appears as a singlet as there are no adjacent protons for coupling. |

| Phenyl-H | ~7.0 - 7.3 | ~7.0 - 7.2 | Multiplet | 5H | The five protons of the phenyl group at C4 typically appear as a complex multiplet in the aromatic region of the spectrum. |

| C2-CH₃ & C6-CH₃ | ~2.2 - 2.4 | ~2.2 - 2.3 | Singlet | 6H | These two methyl groups are chemically equivalent due to the symmetry of the molecule. They are attached to sp²-hybridized carbons of the dihydropyridine ring, resulting in a chemical shift in the vinylic methyl region. They appear as a singlet due to the absence of adjacent protons. |

| -O-CH₂-CH₃ | ~4.0 - 4.2 | ~3.9 - 4.0 | Quartet | 4H | The two methylene groups of the ethyl esters are chemically equivalent. They are adjacent to an electronegative oxygen atom, which deshields them. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4), with a typical coupling constant (³J) of ~7.1 Hz. |

| -O-CH₂-CH₃ | ~1.1 - 1.3 | ~1.1 - 1.2 | Triplet | 6H | The two terminal methyl groups of the ethyl esters are also chemically equivalent. They are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3), with a ³J of ~7.1 Hz. |

Advanced NMR Techniques for Unambiguous Assignment

While the 1D ¹H NMR spectrum provides substantial information, complex molecules or the presence of impurities can necessitate the use of two-dimensional (2D) NMR techniques for unequivocal structural confirmation.[3][4]

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. For this compound, a key correlation would be observed between the methylene quartet of the ethyl groups and their corresponding methyl triplet.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. It is invaluable for assigning the ¹³C NMR spectrum based on the more easily interpretable ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

1. Sample Preparation:

-

Analyte Purity: Ensure the sample of this compound is of high purity. Impurities from the synthesis, such as the corresponding oxidized pyridine derivative, can complicate the spectrum.[6]

-

Mass: Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.[7][8]

-

Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding like the N-H proton.[7]

-

Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or sonication may be required.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]

-

Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another suitable standard) can be added. For routine structural confirmation, referencing to the residual solvent peak is common.[9]

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[10]

-

Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate digitization of the free induction decay (FID).[11]

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing proton) is necessary.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure consistent chemical shifts.[12]

3. Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is common) to the FID before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

Caption: Standard workflow for ¹H NMR analysis.

Conclusion: A Self-Validating System for Structural Integrity

The ¹H NMR spectrum of this compound serves as a robust fingerprint for its molecular structure. By systematically analyzing the chemical shifts, multiplicities, and integrations, and by employing advanced 2D NMR techniques when necessary, researchers can confidently verify the identity and purity of this important pharmaceutical scaffold. The experimental protocol outlined provides a self-validating system, where the expected spectral features serve as a benchmark for successful analysis. This comprehensive understanding is fundamental for researchers, scientists, and drug development professionals working with this class of compounds, ensuring the scientific integrity of their findings and the quality of materials destined for further investigation.

References

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

- Bovey, F. A. (1988). Nuclear Magnetic Resonance Spectroscopy. Academic Press.

-

Bai, M.-S., Chen, Y.-Y., Niu, D.-L., & Peng, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o799. [Link]

-

Kurutz, J. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department, Northwestern University. [Link]

-

University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. [Link]

-

Kim, H. W., et al. (2018). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 38(5), 1038–1050. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

Slideshare. (n.d.). Use of NMR in structure elucidation. [Link]

-

Seton Hall University. (2012). 200 MHz MR SOP manual. [Link]

-

ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

RTU E-books. (2023). Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives. [Link]

-

ResearchGate. (n.d.). A Practical Approach to 1H NMR Calculation and Prediction. [Link]

-

Moing, A., et al. (2019). Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. Metabolomics, 15(3), 38. [Link]

-

Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473–1487. [Link]

-

SciELO. (2002). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. [Link]

-

Shestakova, P., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Magnetic Resonance in Chemistry, 56(11), 1034–1043. [Link]

-

International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]

-

ResearchGate. (n.d.). Microwave Irradiated Solid Phase and Catalyst-free Hantzsch 1,4-dihydropyridine Synthesis: Spectral Characterization, Fluorescence Study, and Molecular Crystal Structure. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. [Link]

-

ResearchGate. (2011). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. [Link]

-

SciELO. (2002). Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres. [Link]

-

University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

ResearchGate. (2009). (PDF) this compound. [Link]

-

Chemistry Stack Exchange. (2024). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. [Link]

-

DiVA portal. (2013). Multivariate Analysis of 2D-NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. [Link]

Sources

- 1. ijrcs.org [ijrcs.org]

- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]

IR spectrum of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

An In-depth Technical Guide to the Infrared Spectrum of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a classic example of a Hantzsch 1,4-dihydropyridine (DHP). These molecules are of significant pharmacological interest, primarily as analogs of calcium channel blockers used in the treatment of cardiovascular diseases.[1] For researchers in medicinal chemistry and drug development, FTIR spectroscopy serves as an indispensable first-line analytical tool for structural verification, purity assessment, and quality control. This document moves beyond a simple peak-list, offering insights into the causality behind the spectral features and providing a robust protocol for obtaining a self-validating, high-quality spectrum.

The Theoretical Framework: Understanding the Vibrational Signature

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration. For a complex molecule like this compound, the resulting spectrum is a unique fingerprint derived from the vibrations of its constituent functional groups. The key to interpretation lies in dissecting the molecule and predicting the characteristic absorption bands.

The primary vibrational modes of interest are stretching (changes in bond length) and bending (changes in bond angle). Stretching vibrations require more energy and thus appear at higher wavenumbers (typically >1500 cm⁻¹), a region often called the "diagnostic region." The more complex bending vibrations and skeletal modes appear at lower wavenumbers (<1500 cm⁻¹), known as the "fingerprint region," which is unique to the molecule as a whole.[2]

Key Functional Groups and Their Expected Absorptions:

-

N-H Group (Dihydropyridine Ring): The secondary amine within the 1,4-DHP ring gives rise to a characteristic N-H stretching vibration. In dilute, non-polar solvents, this appears as a sharp band around 3400-3500 cm⁻¹.[3] However, in the solid state (as in a KBr pellet), intermolecular hydrogen bonding with the ester carbonyl groups causes this peak to broaden and shift to a lower frequency, typically in the 3300–3350 cm⁻¹ range.[4] This broadening is a direct consequence of a population of molecules existing with slightly different N-H bond lengths due to hydrogen bonding interactions.[5]

-

C=O Group (Ester Carbonyls): The two equivalent ethyl ester groups produce one of the most intense and easily identifiable absorptions in the spectrum. For a standard saturated aliphatic ester, the C=O stretch appears around 1735-1750 cm⁻¹.[6][7] In this DHP structure, the carbonyl is conjugated with the C=C double bond of the dihydropyridine ring. This resonance delocalization of electrons reduces the double-bond character of the C=O bond, weakening it and thus lowering its stretching frequency.[8][9] Therefore, the C=O stretch for this molecule is expected to appear in the 1690-1700 cm⁻¹ region.[1]

-

C-H Groups (Aliphatic and Aromatic): The spectrum reveals distinct absorptions for C-H bonds depending on the hybridization of the carbon atom.

-

sp² C-H (Aromatic & Vinylic): Stretches for hydrogens attached to the phenyl ring and the C=C bond of the DHP ring appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[10][11]

-

sp³ C-H (Alkyl): Stretches for the methyl and ethyl groups are found just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).[2][11] This clear demarcation at 3000 cm⁻¹ is a rapid and powerful diagnostic tool.

-

-

C=C Groups (Aromatic and Dihydropyridine Ring): The stretching vibrations of the carbon-carbon double bonds within the phenyl ring and the DHP ring appear in the 1500-1680 cm⁻¹ region.[7] These are often multiple sharp bands of variable intensity.

-

C-O Group (Ester Linkage): Esters exhibit two distinct C-O stretching vibrations. The C(=O)-O stretch and the O-C (ethyl) stretch typically appear as strong, sharp bands in the fingerprint region, between 1000 and 1300 cm⁻¹.[6][7]

Molecular Structure and Key Vibrational Bonds

To visually connect the molecular architecture to the spectral data, the following diagram highlights the principal bonds responsible for the most characteristic IR absorptions.

Caption: Key vibrational bonds in this compound.

Experimental Protocol: A Self-Validating Approach

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and instrument setup. The following protocol for the Potassium Bromide (KBr) pellet technique is designed to produce a reliable and reproducible spectrum, minimizing common artifacts.

Rationale for Method Selection: The KBr pellet method is chosen for its ability to produce high-resolution spectra of solid samples, free from solvent interference bands. KBr is transparent to IR radiation in the standard mid-IR region (4000-400 cm⁻¹).

Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer, Bruker, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Methodology:

-

Sample and Reagent Preparation:

-

Analyte: Ensure the this compound sample is crystalline and dry. Causality: Moisture will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretch. Dry the sample under vacuum if necessary.

-

KBr: Use only spectroscopic grade KBr. Heat in an oven at ~110°C for at least 2 hours and store in a desiccator. Causality: KBr is hygroscopic; this step removes adsorbed water, ensuring a clean background.

-

-

Sample Grinding:

-

Place approximately 1-2 mg of the analyte and 100-200 mg of dry KBr into an agate mortar.

-